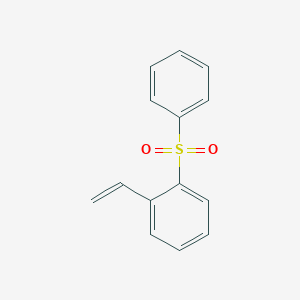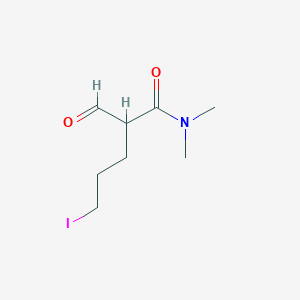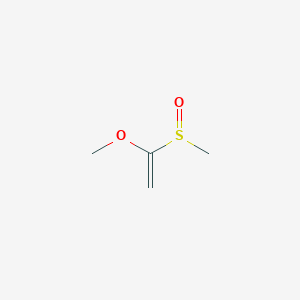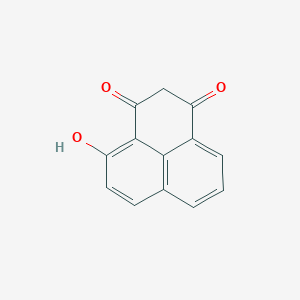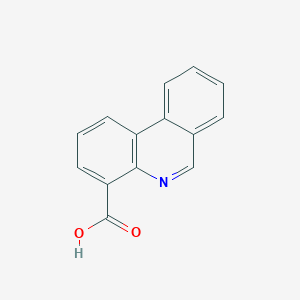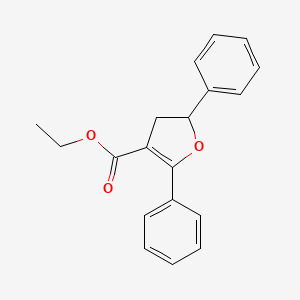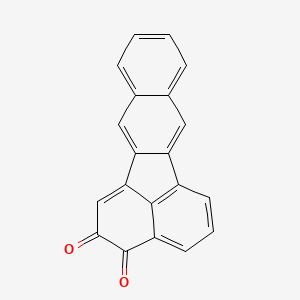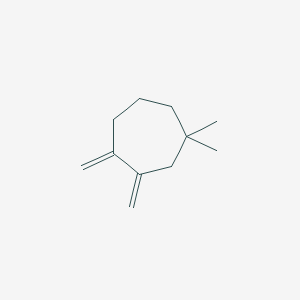
1,1-Dimethyl-3,4-dimethylidenecycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-3,4-dimethylidenecycloheptane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and this particular compound features a seven-membered ring with two methyl groups and two methylene groups attached. The unique structure of this compound makes it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,4-dimethylidenecycloheptane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or benzene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
1,1-Dimethyl-3,4-dimethylidenecycloheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into saturated cycloalkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Ketones or alcohols, depending on the specific oxidizing agent and conditions.
Reduction: Saturated cycloalkanes.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
1,1-Dimethyl-3,4-dimethylidenecycloheptane has several applications in scientific research:
Chemistry: Used as a model compound to study cycloalkane reactions and conformational analysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1-Dimethyl-3,4-dimethylidenecycloheptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,1-Dimethylcyclohexane: A six-membered ring analog with similar substituents.
3,4-Dimethylcycloheptane: A seven-membered ring compound with different substitution patterns.
1,1-Dimethylcyclopentane: A five-membered ring analog with similar substituents.
Uniqueness
1,1-Dimethyl-3,4-dimethylidenecycloheptane is unique due to its specific substitution pattern and ring size, which confer distinct chemical and physical properties
属性
CAS 编号 |
106007-89-0 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC 名称 |
1,1-dimethyl-3,4-dimethylidenecycloheptane |
InChI |
InChI=1S/C11H18/c1-9-6-5-7-11(3,4)8-10(9)2/h1-2,5-8H2,3-4H3 |
InChI 键 |
XKVJKEYRYFLMLG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(=C)C(=C)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
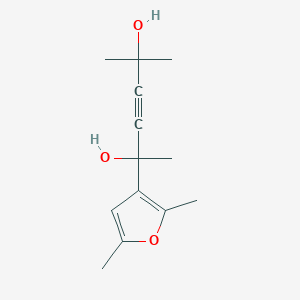
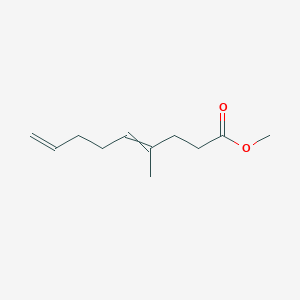
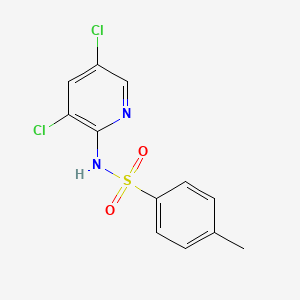
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
